molecular formula C9H17Cl2N3 B1386701 3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride CAS No. 1177344-05-6

3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride

Cat. No. B1386701
CAS RN: 1177344-05-6
M. Wt: 238.15 g/mol
InChI Key: DCDSXTLQDKSIPW-UHFFFAOYSA-N
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Description

3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride (3-HMDA-DMC) is an organic compound used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in water and a variety of organic solvents. 3-HMDA-DMC is an important reagent in organic synthesis and has been used in a wide range of research studies, including those related to enzyme inhibition and drug metabolism.

Scientific Research Applications

3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride is used in a variety of scientific research applications, including those related to enzyme inhibition and drug metabolism. It has been used as an inhibitor of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been used to study the inhibition of CYP enzymes by drugs and other compounds, as well as to study the metabolism of drugs and other xenobiotics by CYP enzymes.

Mechanism of Action

3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride is believed to act as an inhibitor of the cytochrome P450 (CYP) enzymes, which are involved in the metabolism of drugs and other xenobiotics. The mechanism of action of 3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride is not fully understood, but it is believed to interfere with the binding of the substrate to the active site of the enzyme and to inhibit its activity.
Biochemical and Physiological Effects
3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride has been shown to inhibit the activity of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of drugs and other xenobiotics. In addition, 3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride has been shown to inhibit the activity of other enzymes, such as aldehyde oxidase and xanthine oxidase. It has also been shown to inhibit the activity of other enzymes, such as glutathione-S-transferase and NADPH cytochrome P450 reductase.

Advantages and Limitations for Lab Experiments

3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is soluble in a variety of organic solvents. In addition, it is relatively stable and has a low toxicity. However, it is important to note that 3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride is a potent inhibitor of cytochrome P450 enzymes, and its use in experiments involving drug metabolism should be carefully monitored.

Future Directions

For research include the development of novel inhibitors of cytochrome P450 enzymes, as well as the development of novel methods for studying the metabolism of drugs and other xenobiotics. In addition, further research is needed to better understand the mechanism of action of 3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride and its effects on biochemical and physiological processes. Finally, further research is needed to explore the potential applications of 3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride in drug discovery and development.

properties

IUPAC Name

3-(hydrazinylmethyl)-N,N-dimethylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-12(2)9-5-3-4-8(6-9)7-11-10;;/h3-6,11H,7,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDSXTLQDKSIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1177344-05-6
Record name 3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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